molecular formula C19H21N3O5S B2893806 N1-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-(3-methoxybenzyl)oxalamide CAS No. 1105205-81-9

N1-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-(3-methoxybenzyl)oxalamide

Cat. No.: B2893806
CAS No.: 1105205-81-9
M. Wt: 403.45
InChI Key: BMQYYAQFACRKDE-UHFFFAOYSA-N
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Description

N1-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-(3-methoxybenzyl)oxalamide is a high-purity chemical reagent intended for research and development applications. This oxalamide-based compound features a 1,1-dioxidoisothiazolidine group, a moiety of interest in medicinal chemistry for its potential to modulate biological activity. Oxalamide-linked molecular hybrids are an active area of investigation in pharmaceutical research, with studies exploring their potential as scaffolds for novel therapeutic agents . Researchers value this structural motif for its ability to contribute to hydrogen bonding and molecular recognition. This product is strictly for laboratory research purposes. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should conduct all necessary experiments and handling in accordance with their institution's safety protocols.

Properties

IUPAC Name

N'-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-N-[(3-methoxyphenyl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O5S/c1-27-17-5-2-4-14(12-17)13-20-18(23)19(24)21-15-6-8-16(9-7-15)22-10-3-11-28(22,25)26/h2,4-9,12H,3,10-11,13H2,1H3,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMQYYAQFACRKDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CNC(=O)C(=O)NC2=CC=C(C=C2)N3CCCS3(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-(3-methoxybenzyl)oxalamide is a complex synthetic organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a detailed overview of the compound's biological activity, including its mechanisms of action, pharmacological properties, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C19H21N3O4S, with a molecular weight of approximately 373.51 g/mol. The compound features a dioxidoisothiazolidine moiety and an oxalamide linkage, which are critical for its biological activity.

PropertyValue
Molecular FormulaC19H21N3O4S
Molecular Weight373.51 g/mol
CAS Number1105205-93-3

Research indicates that this compound exhibits notable biological activities, particularly in anticancer and antimicrobial domains. The compound appears to interact with cellular pathways involved in:

  • Cell Cycle Regulation : It may influence the G1-S transition in the cell cycle, modulating the activity of cyclin-dependent kinases (CDKs), which are crucial for cell division and proliferation.
  • Apoptosis Induction : The compound has been shown to promote apoptosis in cancer cells, suggesting its potential as an anticancer agent.

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against various pathogens. Studies have shown that compounds with similar structural features can exhibit significant inhibitory effects against bacteria and fungi, indicating that this compound may also possess similar properties .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound and its derivatives:

  • Anticancer Studies :
    • A study focused on the effects of various oxalamides on cancer cell lines demonstrated that certain derivatives could significantly inhibit cell growth by inducing apoptosis through CDK modulation.
    • Another investigation highlighted the ability of related compounds to alter mitochondrial membrane potential, leading to increased reactive oxygen species (ROS) production and subsequent cancer cell death .
  • Antimicrobial Evaluations :
    • In vitro studies have shown that derivatives of this class can effectively inhibit the growth of Mycobacterium tuberculosis and other pathogenic bacteria. The structure-activity relationship indicates that modifications at specific positions enhance antimicrobial efficacy .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substitution Pattern Variations

Methoxy Position on the Benzyl Group
  • Target Compound : 3-Methoxybenzyl at N2.
  • Analog: N1-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-(4-methoxybenzyl)oxalamide (PubChem ID) . Key Difference: Methoxy group at the para position (4-methoxy) instead of meta (3-methoxy).
Chloro Substituents on the Phenyl Ring
  • Analog 1: N1-(4-Chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-(2-methoxybenzyl)oxalamide (CAS 1105230-52-1) . Molecular Formula: C₁₉H₂₀ClN₃O₅S. Key Difference: Chloro substituent at the 4-position of the phenyl ring.
  • Analog 2: N1-(4-Chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-(4-methoxybenzyl)oxalamide (CAS 1105230-21-4) . Molecular Weight: 437.9 g/mol. Structural Note: Combines chloro and 4-methoxybenzyl groups, suggesting dual modifications for activity optimization .

Heterocyclic Core Modifications

Thieno-Pyrazol Substituents
  • Analog: N1-(5,5-Dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(3-methoxybenzyl)oxalamide (CAS 899733-21-2) . Molecular Formula: C₂₁H₂₀N₄O₅S. Key Difference: Replacement of isothiazolidine with a fused thieno-pyrazol sulfone. Impact: Expanded heterocyclic system may enhance π-π stacking interactions or modulate solubility .
Isoindoline-1,3-dione Derivatives
  • Analog Series : GMC-1 to GMC-10 (e.g., N1-(4-Chlorophenyl)-N2-(1,3-dioxoisoindolin-2-yl)oxalamide ) .
    • Key Difference : Isoindoline-dione core instead of isothiazolidine.
    • Activity : Demonstrated antimicrobial properties, highlighting the role of the cyclic imide in target engagement .
Antiviral Activity (HIV Entry Inhibition)
  • Analog : N1-((5-(Hydroxymethyl)-4-methylthiazol-2-yl)(piperidin-2-yl)methyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide (Compound 20) .
    • Activity : IC₅₀ < 1 µM against HIV-1.
    • Structural Insight : Thiazolyl-piperidine hybrid enhances viral entry inhibition via CD4-binding site interactions .
Enzyme Inhibition (sEH, CYP450)
  • Analog : N1-(Adamant-2-yl)-N2-(benzyloxy)oxalamide (Compound 6) .
    • Activity : IC₅₀ = 12 nM against soluble epoxide hydrolase (sEH).
    • Structural Insight : Adamantyl group confers rigidity and improves binding to the hydrophobic pocket of sEH .
  • Analog: N1-(2,3-Dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (S5456) . Activity: 51% CYP3A4 inhibition at 10 µM. Note: Methoxy and pyridyl groups contribute to moderate CYP inhibition .

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity Reference
Target Compound Not Reported ~437.9* 3-Methoxybenzyl, isothiazolidine Inferred from analogs
N1-(4-Methoxybenzyl) Analog Not Reported ~437.9* 4-Methoxybenzyl Not Reported
N1-(4-Chloro-3-isothiazolidinyl) Analog C₁₉H₂₀ClN₃O₅S 437.9 4-Chloro, 2-methoxybenzyl Not Reported
Thieno-Pyrazol Analog C₂₁H₂₀N₄O₅S 440.5 Thieno-pyrazol sulfone Not Reported
GMC-3 (Isoindoline-dione) C₁₆H₁₀ClN₃O₄ 343.7 Isoindoline-dione, 4-chlorophenyl Antimicrobial (MIC: 8 µg/mL)
Compound 20 (Antiviral) C₂₀H₂₃F₃N₄O₃S 456.1 Thiazolyl-piperidine HIV-1 Inhibition (IC₅₀ <1 µM)

*Estimated based on structural similarity to CAS 1105230-21-4 .

Q & A

Basic: What are the critical steps and intermediates in synthesizing N1-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-(3-methoxybenzyl)oxalamide with high purity?

Methodological Answer:
The synthesis typically involves a multi-step route starting with oxalyl chloride reacting with substituted aromatic amines. Key intermediates include:

  • 4-(1,1-dioxidoisothiazolidin-2-yl)aniline : Prepared via cyclization of a thioamide precursor under oxidative conditions .
  • 3-methoxybenzylamine : Sourced commercially or synthesized via reductive amination of 3-methoxybenzaldehyde.

The final step involves coupling these intermediates using oxalyl chloride in anhydrous dichloromethane (DCM) at 0–5°C, followed by purification via column chromatography (silica gel, ethyl acetate/hexane gradient) to achieve >95% purity . Critical parameters include strict temperature control to avoid side reactions (e.g., over-chlorination) and solvent selection (e.g., DCM for solubility and inertness) .

Basic: What analytical techniques are most reliable for structural confirmation of this compound?

Methodological Answer:
A combination of spectroscopic and spectrometric methods is essential:

  • NMR :
    • ¹H NMR confirms the presence of the 3-methoxybenzyl group (singlet at δ 3.8 ppm for OCH₃) and isothiazolidine protons (multiplets at δ 3.2–3.5 ppm) .
    • ¹³C NMR identifies carbonyl carbons (δ 165–170 ppm) and aromatic carbons (δ 110–150 ppm) .
  • IR Spectroscopy : Peaks at ~1650 cm⁻¹ (C=O stretch) and 1150 cm⁻¹ (S=O stretch) validate the oxalamide and sulfone groups .
  • Mass Spectrometry (HRMS) : Molecular ion [M+H]⁺ matches the theoretical molecular weight (e.g., 407.87 g/mol for related analogs) .

Advanced: How can researchers resolve contradictory bioactivity data across analogs of this compound?

Methodological Answer:
Contradictions in bioactivity (e.g., varying IC₅₀ values in enzyme inhibition assays) may arise from structural variations or experimental conditions. Strategies include:

  • Comparative SAR Studies : Synthesize analogs with systematic substitutions (e.g., replacing 3-methoxybenzyl with 4-fluorobenzyl) to isolate functional group contributions .
  • Standardized Assay Conditions : Control variables like solvent (DMSO concentration ≤0.1%), pH (7.4 for physiological relevance), and cell line passage number .
  • In Silico Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like COX-2 or kinases, correlating with experimental data .

Advanced: What formulation strategies improve the compound’s stability in aqueous solutions for in vivo studies?

Methodological Answer:
The compound’s limited aqueous solubility and hydrolytic sensitivity (due to the oxalamide bond) require:

  • Lyophilization : Prepare lyophilized powders using cryoprotectants (e.g., trehalose) to enhance shelf life .
  • Nanoparticle Encapsulation : Use PEGylated liposomes or PLGA nanoparticles to protect against hydrolysis and improve bioavailability .
  • pH Adjustment : Buffered solutions (pH 6.5–7.0) minimize degradation, as acidic/basic conditions accelerate amide bond cleavage .

Advanced: How can structure-activity relationship (SAR) studies be designed to optimize this compound’s therapeutic potential?

Methodological Answer:
SAR optimization involves:

  • Core Modifications :
    • Replace the isothiazolidine sulfone with a thiazolidinedione to assess redox activity .
    • Vary the methoxy position on the benzyl group (e.g., 4-methoxy vs. 3-methoxy) to study steric effects .
  • Bioisosteric Replacement : Substitute the oxalamide with a urea or thiourea moiety to evaluate hydrogen-bonding patterns .
  • In Vitro Screening : Test analogs against panels of cancer cell lines (e.g., MCF-7, HeLa) and inflammatory markers (e.g., TNF-α) to identify lead candidates .

Advanced: What computational methods predict the compound’s metabolic pathways and toxicity risks?

Methodological Answer:

  • ADMET Prediction : Tools like SwissADME or ADMETlab 2.0 estimate parameters such as:
    • CYP450 Inhibition : Risk of drug-drug interactions (e.g., CYP3A4 inhibition) .
    • hERG Binding : Cardiotoxicity potential via potassium channel blockade .
  • Metabolite Identification : Use in silico metabolism simulators (e.g., GLORYx) to predict Phase I/II metabolites, such as sulfone reduction or O-demethylation .

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